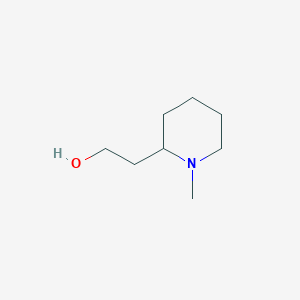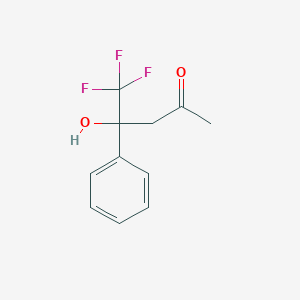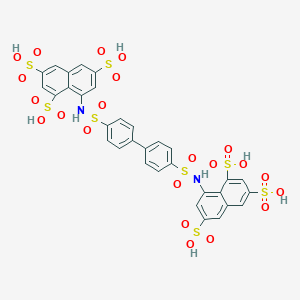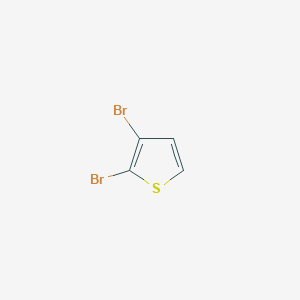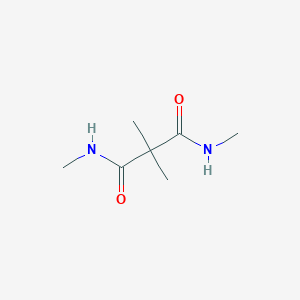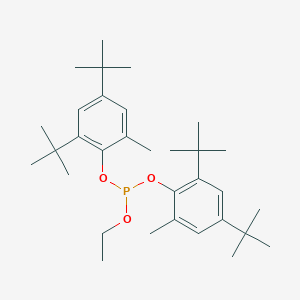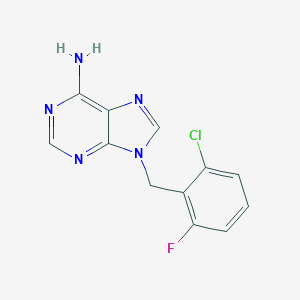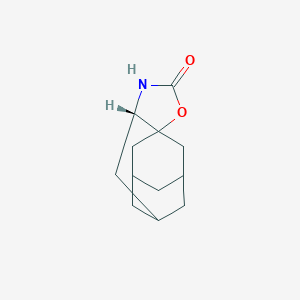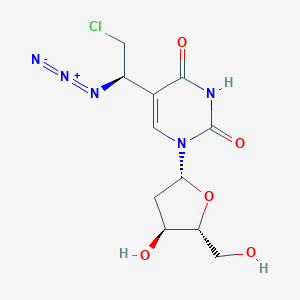
Azcedu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azcedu is a novel molecule that has recently gained attention in the scientific community due to its potential therapeutic properties. This molecule has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been elucidated through rigorous scientific research.
Mécanisme D'action
The mechanism of action of Azcedu involves the inhibition of various enzymes and signaling pathways. Azcedu has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Azcedu has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Azcedu has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Azcedu has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anticancer agent. Additionally, Azcedu has been shown to improve glucose tolerance and insulin sensitivity, which makes it a potential antidiabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Azcedu in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in large quantities. Additionally, Azcedu has been extensively studied for its various properties, which makes it a well-characterized molecule. However, one of the limitations of using Azcedu in lab experiments is that its potential therapeutic properties have not been extensively studied in vivo.
Orientations Futures
There are several future directions for further research on Azcedu. One potential direction is to study its potential therapeutic properties in vivo. Another potential direction is to study its potential use as a neuroprotective agent. Additionally, further research is needed to elucidate the precise mechanism of action of Azcedu and to identify potential targets for its therapeutic applications.
Conclusion:
Azcedu is a novel molecule that has potential therapeutic properties. It has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been elucidated through rigorous scientific research. Further research is needed to fully understand the potential therapeutic applications of Azcedu and to identify potential targets for its use.
Méthodes De Synthèse
Azcedu is a synthetic molecule that is synthesized through a multistep process. The synthesis starts with the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form 2,4-dichlorobenzohydrazide. The resulting product is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to form Azcedu.
Applications De Recherche Scientifique
Azcedu has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and antidiabetic properties. Azcedu has also been studied for its potential use as a neuroprotective agent.
Propriétés
Numéro CAS |
150021-19-5 |
|---|---|
Nom du produit |
Azcedu |
Formule moléculaire |
C11H14ClN5O5 |
Poids moléculaire |
331.71 g/mol |
Nom IUPAC |
5-[(1R)-1-azido-2-chloroethyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14ClN5O5/c12-2-6(15-16-13)5-3-17(11(21)14-10(5)20)9-1-7(19)8(4-18)22-9/h3,6-9,18-19H,1-2,4H2,(H,14,20,21)/t6-,7-,8+,9+/m0/s1 |
Clé InChI |
UCPSBDUPEGUDEU-RBXMUDONSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[C@H](CCl)N=[N+]=[N-])CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(CCl)N=[N+]=[N-])CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(CCl)N=[N+]=[N-])CO)O |
Synonymes |
5-(1-azido-2-chloroethyl)-2'-deoxyuridine 5-(1-azido-2-chloroethyl)-2'-deoxyuridine, (S)-isomer AzCEDU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



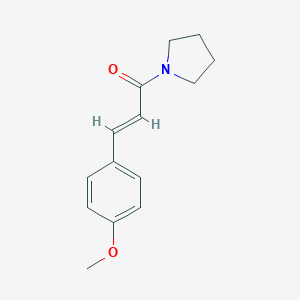
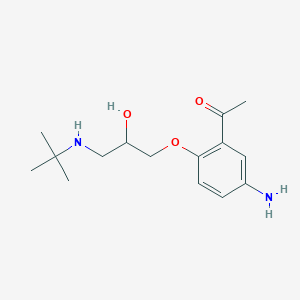
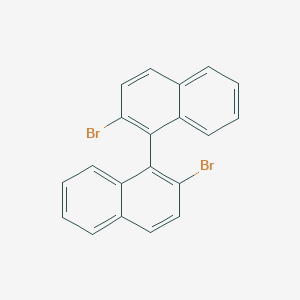
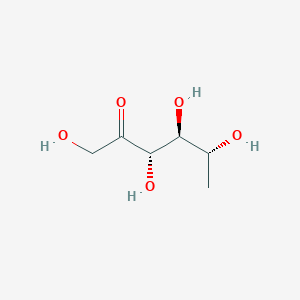
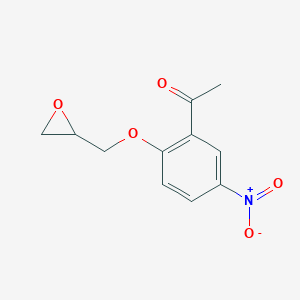
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
